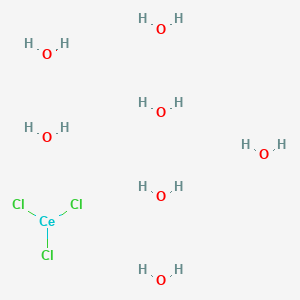

cerium (III) chloride heptahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium (III) chloride heptahydrate, also known as cerous chloride heptahydrate, is a compound of cerium and chlorine with the chemical formula CeCl₃·7H₂O. It is a white hygroscopic crystalline solid that rapidly absorbs water from the air to form a hydrate. This compound is highly soluble in water and forms acidic solutions. It is commonly used as a source of cerium in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Cerium (III) chloride heptahydrate is primarily used in the field of organic synthesis . It serves as a reducing agent, replacing sodium borohydride . It is also used in the preparation of allylsilanes from esters .

Mode of Action

The compound interacts with its targets through reduction reactions . For instance, in the Luche reaction, it selectively reduces carbonyl groups in the presence of certain unsaturated bonds . This allows for the selective production of allylic alcohols .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is used to prepare cerium oxide nanoparticles, which have applications in biomedical research and photocatalytic degradation . The compound reacts with sodium-oleate to form a cerium-oleate complex, which can be further decomposed in hydrocarbon solvents to prepare cerium oxide nanoparticles .

Pharmacokinetics

It is soluble in alcohol and acetone, slightly soluble in tetrahydrofuran, and insoluble in cold water .

Result of Action

The primary result of this compound’s action is the reduction of certain functional groups in organic compounds . This enables the synthesis of a variety of organic products, including allylic alcohols . Additionally, it is used to prepare cerium oxide nanoparticles, which have various applications in research and industry .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is air sensitive and hygroscopic , which means it readily absorbs moisture from the environment. This can affect its stability and efficacy. Furthermore, its solubility varies in different solvents , which can impact its bioavailability and reactivity.

Preparation Methods

Cerium (III) chloride heptahydrate can be prepared through several methods:

-

Reaction with Hydrochloric Acid: : Cerium hydroxide or cerium carbonate reacts with hydrochloric acid to form cerium (III) chloride, which is then crystallized to obtain the heptahydrate form: [ \text{Ce(OH)}_3 + 3\text{HCl} \rightarrow \text{CeCl}_3 + 3\text{H}_2\text{O} ] [ \text{Ce}_2(\text{CO}_3)_3 + 6\text{HCl} \rightarrow 2\text{CeCl}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ]

-

Hydrothermal Method: : this compound can also be synthesized using a sol-gel-based hydrothermal method. In this process, this compound is used as the cerium source, and various bases and stabilizing agents are employed to control the particle size and distribution .

Chemical Reactions Analysis

Cerium (III) chloride heptahydrate undergoes several types of chemical reactions:

Oxidation: Cerium (III) chloride can be oxidized to cerium (IV) compounds under specific conditions.

Reduction: It can act as a reducing agent in organic synthesis, often used in place of sodium borohydride.

Substitution: This compound participates in substitution reactions, such as the allylation of aldehydes and the Michael-type addition when combined with sodium iodide supported on silica gel

Scientific Research Applications

Cerium (III) chloride heptahydrate has a wide range of applications in scientific research:

Nanometal Oxide Synthesis: It is used as a precursor to prepare cerium oxide nanoparticles, which have applications in biomedical fields and photocatalytic degradation.

Thin Film Fabrication: This compound is used to fabricate thin films of cerium oxide on glass substrates through the spray pyrolysis process.

Corrosion Inhibition: It is added to formulations and coatings to enhance corrosion resistance.

Electrochemical Sensing: It is used as a dopant in the fabrication of zinc oxide and cerium oxide nanocrystals for electrochemical sensing of hydrogen peroxide and photocatalytic degradation of dyes.

Comparison with Similar Compounds

Cerium (III) chloride heptahydrate can be compared with other cerium compounds and similar lanthanide chlorides:

Cerium (III) Oxide: Unlike cerium (III) chloride, cerium (III) oxide is primarily used as a catalyst in oxidation reactions and as a polishing agent.

Cerium (III) Fluoride: This compound is used in the production of glass and ceramics, offering different properties compared to cerium (III) chloride.

Lanthanum (III) Chloride: Lanthanum (III) chloride shares similar properties with cerium (III) chloride but is used in different applications, such as in the production of specialty glasses and as a catalyst in organic synthesis.

This compound stands out due to its versatility in various chemical reactions and its wide range of applications in scientific research and industrial processes.

Properties

IUPAC Name |

trichlorocerium;heptahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH.7H2O/h;3*1H;7*1H2/q+3;;;;;;;;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZSTOVTJYRDIO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Cl[Ce](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B7884459.png)

![6-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884465.png)

![6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884468.png)

![[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B7884493.png)

![Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B7884507.png)